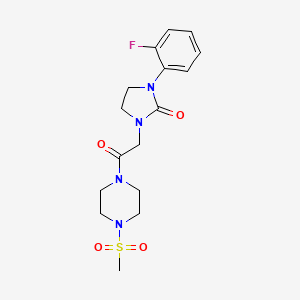

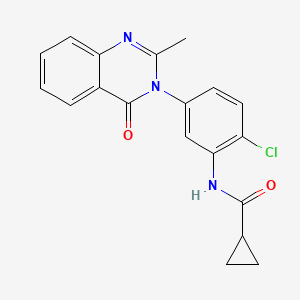

![molecular formula C18H15N3O3 B3012922 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide CAS No. 864938-56-7](/img/structure/B3012922.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is similar to several other benzimidazole derivatives that have been synthesized and studied for various biological activities, including antitumor, antiproliferative, and antimicrobial effects .

Synthesis Analysis

The synthesis of related benzimidazole derivatives typically involves multiple steps, including ring closure reactions, reduction reactions, and acylation reactions. For instance, the synthesis of a similar compound, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, was achieved through a six-step process starting from commercially available materials, yielding the final product in over 30% overall yield . The synthesis process is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and HR-ESI-MS, ensuring the structure's correctness.

Molecular Structure Analysis

Benzimidazole derivatives often exhibit complex intermolecular interactions, which can be studied using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, antipyrine-like benzimidazole derivatives have been shown to form crystal structures stabilized by a combination of hydrogen bonds and π-interactions, including C–H⋯π and lone pair⋯π contacts . These interactions are energetically significant and contribute to the stability of the molecular assemblies.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives can be influenced by various substituents on the benzimidazole ring. For instance, the presence of different substituents can lead to a reversal of pharmacological activity, as seen in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, where small structural differences resulted in a switch from antagonist to partial agonist activity at the 5-HT(4) receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure and substituents. These properties can affect the compound's solubility, stability, and biological activity. For example, the introduction of methoxy and hydroxy groups in benzimidazole-2-carboxamides has been associated with significant antiproliferative and antioxidative activities . Additionally, the presence of a butoxy substituent in N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide suggests potential lipophilicity, which could influence its bioavailability and antitumor activity .

Applications De Recherche Scientifique

Synthesis and Photophysical Characteristics

The compound N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is closely related to the benzimidazole derivatives studied for their photophysical properties. A study by Padalkar et al. (2011) focused on the synthesis of novel 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including compounds similar to the one . These compounds exhibit unique excited state intra-molecular proton transfer pathways, characterized by single absorption and dual emission properties. The study explored the effects of solvent polarity on the absorption-emission characteristics of these compounds, highlighting their potential in photophysical applications due to their thermal stability and distinct fluorescent properties (Padalkar et al., 2011).

Optimization of PARP Inhibitors

Another significant application of benzimidazole carboxamide derivatives is in the optimization of poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer treatment. Penning et al. (2010) developed a series of phenyl-substituted benzimidazole carboxamide PARP inhibitors, demonstrating excellent enzyme and cellular potency. The study led to the identification of a highly potent and efficacious inhibitor, showcasing the therapeutic potential of these compounds in enhancing cancer treatment regimens (Penning et al., 2010).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of benzimidazole derivatives have also been extensively studied. Sindhe et al. (2016) synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, demonstrating promising antimicrobial activity against various microorganisms and notable radical scavenging and ferrous ion chelating activities. This suggests the potential of benzimidazole derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Anticancer Evaluation

Benzimidazole derivatives have also shown promise in anticancer applications. A study by Salahuddin et al. (2014) synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for anticancer properties. The compounds exhibited moderate to good in vitro anticancer activity against various cancer cell lines, highlighting their potential as anticancer agents (Salahuddin et al., 2014).

Mécanisme D'action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, including tubulin proteins , DNA grooves , and various enzymes .

Mode of Action

For instance, some benzimidazole derivatives bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . Others bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties .

Biochemical Pathways

For example, some benzimidazole derivatives have been found to inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .

Pharmacokinetics

It is known that benzimidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their bioavailability .

Result of Action

Benzimidazole derivatives have been reported to have significant antimicrobial activity, with minimum inhibitory concentration (mic) values in the range of 0007 and 0061 µM/ml . They have also been found to be potent in inhibiting the growth of certain cancer cell lines .

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)21-13-6-2-1-5-12(13)17-19-14-7-3-4-8-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIMXLJWDPPUOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

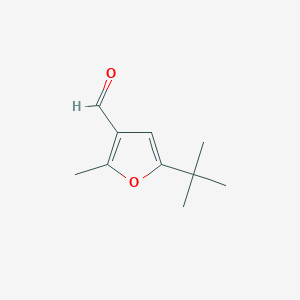

![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

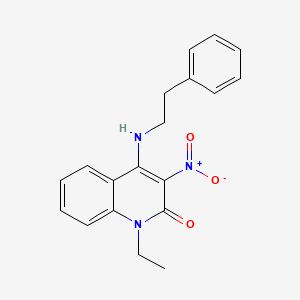

![1-(3,5-dimethoxybenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3012852.png)

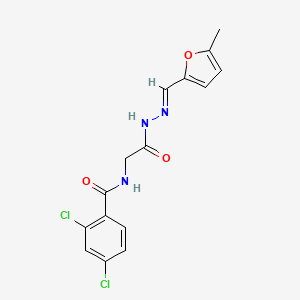

![methyl 2-[(3E)-2-(4-fluorophenyl)-3-[(4-fluorophenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3012857.png)

![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-oxobutan-2-yl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B3012859.png)

![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3012862.png)